Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride

説明

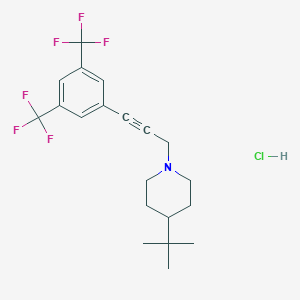

Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H24ClF6N and its molecular weight is 427.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride (commonly referred to as Piperidine-TFM ), is characterized by the presence of a trifluoromethyl-substituted phenyl group, which enhances its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 407.31 g/mol

- Key Functional Groups :

- Trifluoromethyl groups (–CF)

- Piperidine ring

- Propynyl side chain

The unique trifluoromethyl substitution imparts distinct electronic properties that contribute to the compound's lipophilicity and biological activity, facilitating its interaction with various biological targets.

Research indicates that Piperidine-TFM interacts primarily with neurotransmitter systems, particularly serotonin and dopamine receptors. The trifluoromethyl groups enhance the compound's ability to cross biological membranes, potentially increasing its effectiveness in modulating neurotransmitter activity. This interaction profile suggests therapeutic applications in treating neurological disorders such as depression and anxiety.

Interaction with Receptors

- Serotonin Receptors : Piperidine-TFM has shown affinity for serotonin receptors, specifically the 5-HT2A subtype, which is implicated in mood regulation.

- Dopamine Receptors : Its interactions with dopamine receptors may provide insights into its potential use for managing conditions like schizophrenia.

Biological Activity and Applications

Piperidine-TFM exhibits a range of biological activities that make it a candidate for drug development:

- Neuropharmacological Effects : Studies have shown that compounds with similar structures can inhibit serotonin uptake and modulate pain pathways, indicating potential for treating anxiety and depression .

- Anticancer Potential : Research has indicated that trifluoromethyl-substituted piperidines may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Table 1: Summary of Biological Activities

Research Insights

- A study on similar piperidine derivatives highlighted their capacity to inhibit various enzymes involved in neurotransmission and cancer progression. For example, compounds showed robust effects on serum biomarkers related to inflammation and cancer cell survival .

- Additional research has explored the synthesis of Piperidine-TFM analogs to optimize its biological activity further. These studies focus on structure-activity relationships (SAR) to enhance receptor selectivity and potency against specific targets .

科学的研究の応用

Neuropharmacology

Piperidine derivatives are extensively studied for their effects on neurotransmitter systems. This specific compound may act as a lead for developing drugs targeting:

- Analgesics : Pain relief medications.

- Antidepressants : Treatment for mood disorders.

- Antipsychotics : Management of psychotic disorders.

Research indicates that compounds with trifluoromethyl groups can exhibit enhanced receptor affinity and selectivity due to their unique electronic properties .

Cancer Treatment

The compound has been investigated as an autotaxin inhibitor , which is relevant in cancer therapy. Autotaxin is linked to several types of cancer by increasing lysophosphatidic acid (LPA) levels, contributing to tumor progression . Inhibitors like this piperidine derivative could potentially lower LPA levels and mitigate tumor growth in conditions such as ovarian cancer and prostate cancer .

Agrochemical Applications

Piperidine derivatives are also explored for their utility in agrochemicals. The unique properties of trifluoromethylated compounds make them suitable candidates for developing:

- Pesticides : Effective against specific agricultural pests.

- Herbicides : Targeting unwanted plant species while minimizing harm to crops.

The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of agrochemical agents .

Case Study 1: Neurotransmitter Receptor Interaction

A study demonstrated that piperidine derivatives could selectively inhibit specific neurotransmitter receptors, leading to potential applications in treating neurological disorders. The presence of the trifluoromethyl group was essential for increasing the lipophilicity of the compound, allowing better penetration into the central nervous system .

Case Study 2: Antitumor Activity

Research on autotaxin inhibitors has shown that piperidine derivatives can effectively reduce LPA levels in vitro and in vivo, indicating their potential as therapeutic agents in cancer treatment. This study highlights the importance of structural modifications in enhancing the efficacy of piperidine-based compounds against tumors .

Data Tables

化学反応の分析

Alkylation of Piperidine Derivatives

-

Propargyl Group Introduction : The 2-propynyl group is typically introduced via nucleophilic substitution or metal-catalyzed coupling. For example, alkylation of a piperidine precursor with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the propargyl-substituted intermediate .

-

tert-Butyl Substituent : The 1,1-dimethylethyl group is often added early in the synthesis via Friedel-Crafts alkylation or Grignard reactions, followed by purification through crystallization .

Aryl Group Functionalization

-

3,5-Bis(trifluoromethyl)phenyl Attachment : This electron-deficient aromatic group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions using a halogenated piperidine precursor and a boronic acid/ester derivative of 3,5-bis(trifluoromethyl)benzene . Nickel or palladium catalysts (e.g., NiCl₂·glyme, [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆) are employed under inert atmospheres .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas or aqueous HCl in solvents like ethanol or ether. Precipitation is optimized by controlling pH and solvent polarity .

Key Reaction Conditions

Functional Group Reactivity

-

Propargyl Group : Participates in click chemistry (e.g., Huisgen cycloaddition with azides) and Sonogashira couplings for further derivatization .

-

Piperidine Nitrogen : Reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides under mild basic conditions .

-

Trifluoromethyl Groups : Electron-withdrawing effects enhance the stability of the aryl ring toward electrophilic substitution but facilitate nucleophilic aromatic substitution under forcing conditions .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HF gas due to trifluoromethyl group cleavage .

-

Hydrolytic Sensitivity : The hydrochloride salt is hygroscopic; storage under anhydrous conditions is critical .

Comparative Analysis of Derivatives

特性

CAS番号 |

81613-60-7 |

|---|---|

分子式 |

C20H24ClF6N |

分子量 |

427.9 g/mol |

IUPAC名 |

1-[3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl]-4-tert-butylpiperidin-1-ium;chloride |

InChI |

InChI=1S/C20H23F6N.ClH/c1-18(2,3)15-6-9-27(10-7-15)8-4-5-14-11-16(19(21,22)23)13-17(12-14)20(24,25)26;/h11-13,15H,6-10H2,1-3H3;1H |

InChIキー |

NLECRQYFKWPVEQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1CCN(CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |

正規SMILES |

CC(C)(C)C1CC[NH+](CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.[Cl-] |

Key on ui other cas no. |

81613-60-7 |

同義語 |

1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propyn-1-yl]-4-(1,1-dimethylethyl)-piperidine Hydrochloride; _x000B_1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propynyl]-4-(1,1-dimethylethyl)-piperidine Hydrochloride |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。